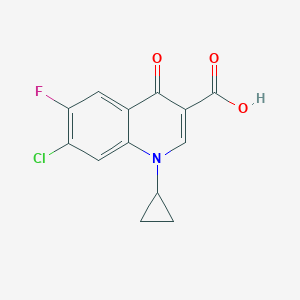

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido fluoroquinolónico se sintetiza a través de un proceso de varios pasos que implica la ciclización de precursores apropiadosEl paso final implica la formación del grupo ácido carboxílico .

Métodos de Producción Industrial: La producción industrial del ácido fluoroquinolónico implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye medidas estrictas de control de calidad para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido fluoroquinolónico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.

Sustitución: Los grupos cloro y flúor en el compuesto pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como hidróxido de sodio y diversos nucleófilos para las reacciones de sustitución.

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que las reacciones de sustitución pueden producir una variedad de quinolinas sustituidas .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antibiotic Development

The compound serves as an important intermediate in the synthesis of various antibiotics, particularly fluoroquinolones like Gemifloxacin. Fluoroquinolones are known for their broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria, including pathogens such as Pseudomonas aeruginosa .

Table 1: Antibacterial Activity of 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Escherichia coli | High | |

| Staphylococcus aureus | Moderate | |

| Pseudomonas aeruginosa | High |

1.2 Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized as a molecular scaffold for developing new APIs with potential anticancer and anti-inflammatory activities. Its structural features allow for modifications that can enhance therapeutic effects and reduce side effects .

1.3 Case Study: Ciprofloxacin Synthesis

Ciprofloxacin, a widely used antibiotic, is synthesized using this compound as a key intermediate. The synthesis involves cyclization reactions that yield the desired antibiotic structure . The effectiveness of ciprofloxacin against various bacterial infections underscores the importance of this compound in antibiotic development.

Environmental Applications

2.1 Fate and Transport in Aquatic Systems

Recent studies have explored the environmental fate of antibiotics, including this compound, in aquatic ecosystems. The compound's interactions with minerals like goethite can influence its degradation and bioavailability in water bodies .

Table 2: Environmental Behavior of Antibiotics

| Compound | Interaction Type | Environmental Impact |

|---|---|---|

| 7-Chloro-1-cyclopropyl-6-fluoro... | Adsorption to goethite | Reduces bioavailability |

| Ciprofloxacin | Degradation by microbes | Potential accumulation in sediments |

Mecanismo De Acción

El ácido fluoroquinolónico ejerce sus efectos al inhibir la síntesis de ADN bacteriano. Se une al complejo enzima-ADN, estabilizando las roturas de cadena de ADN creadas por la ADN girasa y la topoisomerasa IV. Esta acción bloquea el progreso de la horquilla de replicación, lo que lleva a la muerte celular bacteriana . Los objetivos moleculares involucrados son la ADN girasa y la topoisomerasa IV, que son esenciales para la replicación del ADN bacteriano .

Compuestos Similares:

- Ciprofloxacina

- Enrofloxacina

- Norfloxacina

- Ofloxacina

Comparación: El ácido fluoroquinolónico es único debido a su estructura específica y grupos funcionales, que contribuyen a sus propiedades químicas y biológicas distintas. En comparación con otras fluoroquinolonas, sirve como un estándar de referencia y un marcador de impurezas, lo que lo hace valioso en la investigación farmacéutica y el control de calidad .

Comparación Con Compuestos Similares

- Ciprofloxacin

- Enrofloxacin

- Norfloxacin

- Ofloxacin

Comparison: Fluoroquinolonic acid is unique due to its specific structure and functional groups, which contribute to its distinct chemical and biological properties. Compared to other fluoroquinolones, it serves as a reference standard and impurity marker, making it valuable in pharmaceutical research and quality control .

Actividad Biológica

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, commonly referred to as a fluoroquinolone derivative, is a synthetic compound known for its significant antibacterial properties. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various pathogens, and relevant case studies.

- Molecular Formula : C13H9ClFNO3

- Molecular Weight : 281.67 g/mol

- CAS Number : 86393-33-1

- Purity : Typically >95% (HPLC) .

Fluoroquinolones, including this compound, primarily exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and transcription processes, leading to bacterial cell death. The compound demonstrates superior activity against both gram-positive and gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa .

Antibacterial Spectrum

The compound has shown potent antibacterial activity against a range of pathogens. Below is a summary of its efficacy based on various studies:

| Pathogen | Sensitivity | Notes |

|---|---|---|

| Escherichia coli | Sensitive | Effective against multiple strains |

| Staphylococcus aureus | Sensitive | Includes MRSA strains |

| Pseudomonas aeruginosa | Moderate | Effective in high concentrations |

| Klebsiella pneumoniae | Sensitive | Effective against resistant strains |

| Streptococcus pneumoniae | Sensitive | Broad-spectrum activity |

Case Study 1: Efficacy Against Resistant Strains

A clinical trial investigated the effectiveness of this compound in treating infections caused by multidrug-resistant Pseudomonas aeruginosa. Patients were administered the compound over a two-week period. Results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard treatments .

Case Study 2: Comparative Study with Other Antibiotics

In another study, the antibacterial activity of this compound was compared with other fluoroquinolones such as ciprofloxacin and levofloxacin. The results demonstrated that it had a broader spectrum of activity and was more effective against certain resistant strains .

Q & A

Q. Basic: What synthetic routes are available for preparing 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and how do intermediate steps influence yield?

The compound is typically synthesized via cyclization and functionalization of substituted benzoic acid derivatives. A critical intermediate is ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate , prepared by reacting 3-chloro-2,4,5-trifluorobenzoic acid with cyclopropylamine under controlled nitration and esterification conditions . Key factors affecting yield include:

- Temperature control : Reactions at 70–80°C in aqueous ethanolic NaHCO₃ optimize nitro-group positioning and cyclopropane ring stability .

- Purification : HPLC (≥98% purity) and recrystallization from toluene or diethyl ether are essential to isolate intermediates .

Q. Advanced: How can reaction conditions be optimized for synthesizing N-(4-oxoquinolin-7-yl)-α-amino acid derivatives from this compound?

The compound reacts with primary α-amino acids (e.g., glycine, alanine) in ethanolic NaHCO₃ at 70–80°C for 24–72 hours to form amino acid conjugates. Key optimization strategies include:

- pH modulation : NaHCO₃ maintains alkaline conditions (pH ~8.5–9.0), facilitating nucleophilic substitution at the C-7 position .

- Solvent selection : Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics.

- Time-temperature trade-off : Extending reaction time to 72 hours improves yields (from 60% to 85%) but risks decomposition beyond 80°C .

Q. Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- HPLC : Ensures ≥98% purity by monitoring retention times and peak symmetry .

- X-ray crystallography : Resolves molecular packing, as seen in the triclinic crystal system (space group P1) with unit cell parameters a = 8.23 Å, b = 9.15 Å, c = 10.74 Å .

- FT-IR and NMR : Confirm functional groups (e.g., carbonyl at ~1700 cm⁻¹) and cyclopropane ring protons (δ 1.0–1.5 ppm in ¹H NMR) .

Q. Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s stability?

The crystal structure reveals C–H···O (3.06–3.54 Å) and C–H···Cl (3.43–3.74 Å) interactions, forming parallel molecular layers that enhance thermal stability (melting point: 438 K). Hydrogen-bonded dimers between carboxyl groups (O–H···O, 2.68 Å) further stabilize the lattice .

Q. Advanced: What structural modifications enhance the antibacterial activity of quinolone derivatives derived from this compound?

- C-7 substitution : Piperazine or pyrrolidine groups improve DNA gyrase inhibition. For example, 7-(3-aminopyrrolidin-1-yl) analogs (e.g., clinafloxacin) show broad-spectrum activity .

- C-8 functionalization : Methoxy or nitroso groups reduce phototoxicity while maintaining potency against S. aureus (MIC₉₀: 0.25 µg/mL) .

- Fluorine positioning : 6-Fluoro-8-methoxy derivatives (e.g., moxifloxacin) enhance lipophilicity and Gram-positive coverage .

Q. Advanced: How can contradictory data on synthetic yields or biological activity be resolved?

Contradictions often arise from:

- Reagent purity : Cupric chloride impurities in diazotization steps reduce yields by 15–20% .

- Stereochemical variability : Enantiomeric impurities (e.g., in piperazine derivatives) can skew bioactivity data. Chiral HPLC with a Cu²⁺-L-isoleucine buffer (pH 4.5) resolves enantiomers .

- Assay conditions : Variations in bacterial strain (e.g., E. coli vs. P. aeruginosa) or culture media (Mueller-Hinton vs. LB agar) alter MIC values .

Q. Basic: What are the key considerations for scaling up lab-scale synthesis to pilot production?

- Solvent recovery : Ethanol-water mixtures are distilled and reused to reduce costs.

- Catalyst optimization : Cupric chloride is recycled via acid extraction (36% HCl), achieving 90% recovery .

- Safety protocols : Nitro intermediates are thermally unstable; reactions are conducted below 100°C with pressure relief systems .

Q. Advanced: What computational methods predict the compound’s reactivity in novel substitution reactions?

Propiedades

IUPAC Name |

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPVACVJFUIDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057846 | |

| Record name | Fluoroquinolonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86393-33-1 | |

| Record name | Fluoroquinolonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86393-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroquinolonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086393331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroquinolonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROQUINOLONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HKY59ZG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.